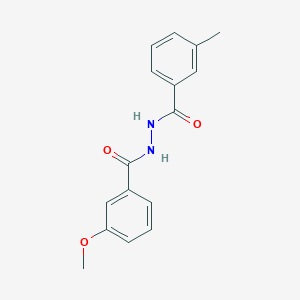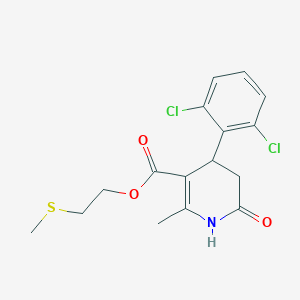![molecular formula C17H12Cl2N2O2 B5612748 3-chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5612748.png)
3-chloro-1-(3-chlorophenyl)-4-[methyl(phenyl)amino]-1H-pyrrole-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyrrolidine-2,4-diones, similar to the compound , often involves intricate organic synthesis techniques. For instance, Jones et al. (1990) described a method involving the acylation of pyrrolidine-2,4-diones with acid chlorides in the presence of Lewis acids, showcasing the compound's synthetic accessibility (Jones et al., 1990). Additionally, Nguyen and Dai (2023) reported on the synthesis and structural determination of pyrrolidine-2,3-dione derivatives, highlighting the versatility in synthesizing related compounds (Nguyen & Dai, 2023).
Molecular Structure Analysis
The molecular structure of similar compounds has been extensively studied. For instance, the crystal and molecular structure of related diones reveal significant insights into the spatial arrangement and bonding patterns, which are crucial for understanding the compound's chemical behavior (Silaichev et al., 2014).
Chemical Reactions and Properties
Chemical properties of such compounds include their reactivity towards various chemical agents. The research by Nitta et al. (2005) on photo-induced autorecycling oxidation of amines demonstrates the compound's chemical reactivity and potential application in synthetic chemistry (Nitta et al., 2005).
Physical Properties Analysis
The physical properties of compounds like the one under discussion are often characterized by their photoluminescence, solubility, and thermal stability. Beyerlein and Tieke (2000) described π-conjugated polymers containing similar pyrrolopyrrole units, noting their good solubility and potential for electronic applications (Beyerlein & Tieke, 2000).
Chemical Properties Analysis
The chemical properties, such as the compound's reactivity towards nucleophilic and electrophilic agents, are fundamental for its application in organic synthesis. Antonov et al. (2021) reported on the cyclocondensation reactions of similar pyrrolidine diones, offering insights into their reactivity and applications in synthesizing heterocyclic compounds (Antonov et al., 2021).
Propriétés
IUPAC Name |
3-chloro-1-(3-chlorophenyl)-4-(N-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2N2O2/c1-20(12-7-3-2-4-8-12)15-14(19)16(22)21(17(15)23)13-9-5-6-11(18)10-13/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBIXMYJOJNDIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=C(C(=O)N(C2=O)C3=CC(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5612669.png)

![2-[1-cyclohexyl-5-(6-methoxy-3-methyl-1-benzofuran-2-yl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5612679.png)
![rel-(1R,3S)-3-(2-aminoethoxy)-7-{[5-(2-fluorophenyl)-2-furyl]methyl}-7-azaspiro[3.5]nonan-1-ol dihydrochloride](/img/structure/B5612686.png)
![4-[(4-methylphenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5612690.png)
![N'-[4-(diethylamino)benzylidene]-2-(4-ethylphenoxy)acetohydrazide](/img/structure/B5612698.png)


![N-(2-furylmethyl)-2-[(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B5612720.png)

![5-methyl-1'-[(5-phenylisoxazol-3-yl)carbonyl]-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5612729.png)
![5-(2-chlorophenyl)-N-[2-(1-oxo-2(1H)-phthalazinyl)ethyl]-2-furamide](/img/structure/B5612740.png)
![(1S*,5R*)-3-[(1-ethyl-2-oxo-1,2-dihydro-4-pyridinyl)carbonyl]-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5612749.png)